molecular formula C8H7ClN2O B1593428 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-72-7

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1593428
M. Wt: 182.61 g/mol
InChI Key: VAHOYWJOMYELTR-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2O . It has a molecular weight of 182.61 . The compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is COc1cnc2[nH]ccc2c1Cl . This indicates that the compound contains a methoxy group (OCH3) and a chlorine atom attached to a pyrrolopyridine core.


Physical And Chemical Properties Analysis

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its InChI key, a unique identifier for chemical substances, is VAHOYWJOMYELTR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of Pyrrolin-2-ones : The compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in preparing agrochemicals and medicinal compounds. This process involves the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol (Ghelfi et al., 2003).

  • Derivation into 3-Pyrrolin-2-ones : Another study demonstrates a similar process to yield 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones (Bellesia et al., 2001).

  • Synthesis of Azaindoles : 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine enables the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement (Figueroa‐Pérez et al., 2006).

Photophysical and Electrochemical Studies

  • Study of Fluorescence Properties : A study on the synthesis and photophysical evaluation of methoxypyridine compounds, including 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, reveals insights into their fluorescence properties in solution and solid state (Hagimori et al., 2019).

  • Graphene-Porphyrin MOF Composite : This compound is part of a study on graphene-metalloporphyrin MOF composites, demonstrating its role in enhancing catalytic activity for oxygen reduction reactions (Jahan et al., 2012).

Other Research Applications

  • Cation Complexing Properties : Research on macrocyclic polyether-diester ligands, including those with chloro or methoxy groups on the pyridine subcyclic unit, highlights their strong complexing properties with various cations (Bradshaw et al., 1980).

  • Antimicrobial Activities and DNA Interactions : A study on pyridine-2-carboxylic acid derivatives, including 4-chloro-5-methoxy variants, explores their antimicrobial activities and interactions with DNA (Tamer et al., 2018).

  • Electrochemical Studies : The compound is involved in electrochemical studies, as seen in the synthesis and analysis of related pyridine derivatives (Tranfić et al., 2011).

  • Spiro-Piperidine Bacteriochlorins : It is also a part of the synthesis of bacteriochlorins with integral spiro-piperidine motifs, demonstrating its utility in designing near-infrared absorbers (Reddy et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures, including wearing protective clothing and avoiding eye and skin contact .

Future Directions

The future research directions for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and similar compounds could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . Their synthesis methods and chemical properties could also be studied in more detail.

properties

IUPAC Name

4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHOYWJOMYELTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649808
Record name 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

CAS RN

1020056-72-7
Record name 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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